molecular formula C11H12N2O2 B6590345 Ethyl 3-methylimidazo[1,2-a]pyridine-2-carboxylate CAS No. 1038828-20-4

Ethyl 3-methylimidazo[1,2-a]pyridine-2-carboxylate

Cat. No. B6590345
CAS RN: 1038828-20-4
M. Wt: 204.22 g/mol
InChI Key: IFMJYALATKVPJN-UHFFFAOYSA-N
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Description

“Ethyl 3-methylimidazo[1,2-a]pyridine-2-carboxylate” is a chemical compound that has been studied for its potential applications in medicinal chemistry . It is part of the imidazopyridine class of compounds, which are known for their broad range of biological activities .


Synthesis Analysis

The synthesis of similar compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . For instance, the chemical reaction of aminopyridine and ethyl 3-bromo-2-oxo propanoate in refluxing ethanol led to the synthesis of ethylimidazo[1,2-a]pyridine-2-carboxylate .

Scientific Research Applications

Synthesis of Novel Compounds

Ethyl 3-methylimidazo[1,2-a]pyridine-2-carboxylate serves as a key intermediate in the synthesis of diverse heterocyclic compounds. For instance, its modification leads to novel pyrido[1′,2′:1,2]imidazo[5,4-d]-1,2,3-triazinones with potential biological activity, demonstrating its utility in constructing complex fused triazines (H. Zamora et al., 2004). Similarly, another study utilized this compound for the synthesis of pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and related systems, showcasing its flexibility in creating various fused heterocycles (E. A. Bakhite et al., 2005).

Catalytic Activity

The compound has been explored for its potential in catalysis, particularly in the oxidation of organic molecules. Research has demonstrated its effectiveness as part of catalyst systems for the oxidation of catechol to o-quinone, highlighting its role in facilitating environmentally friendly oxidation processes (R. Saddik et al., 2012).

Advanced Organic Synthesis Techniques

Its application extends to advanced organic synthesis techniques. For example, a study outlined the catalyst-free synthesis of 3-hydroxyimidazo[1,2-a]pyridine zwitterion derivatives via a three-component reaction, showcasing an efficient method for generating these derivatives without the need for metal catalysts (M. Ghandi et al., 2017).

properties

IUPAC Name

ethyl 3-methylimidazo[1,2-a]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-3-15-11(14)10-8(2)13-7-5-4-6-9(13)12-10/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMJYALATKVPJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C=CC=CC2=N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-methylimidazo[1,2-a]pyridine-2-carboxylate

Synthesis routes and methods

Procedure details

To a solution of compound 1-B (1.25 g, 5.98 mmol) in DME (5 mL) was added 2-aminopyridine (0.563 g, 5.98 mmol) and the reaction mixture was allowed to warm to room temperature and stir for 18 h. The precipitate was filtered, washed with DME and dried in vacuo to afford 1.41 g of a white solid. The solid was dissolved in MeOH (20 mL) and refluxed for 18 h. The reaction mixture was cooled and the solvent evaporated under reduced pressure. The crude residue was partitioned between EtOAc and 10% NaHCO3, the layers separated and the organic phase washed with 10% NaHCO3, H2O, brine, dried over Na2SO4, filtered and the solvent evaporated under reduced pressure to afford 0.902 g of a white solid. The crude solid was purified by flash column chromatography (SiO2) eluting with a heptanes-EtOAc gradient to afford compound 1-C as a white solid (0.842 g, 69%). 1H-NMR (CDCl3): δ 7.90-7.92 (d, 1H), 7.65-7.68 (d, 1H), 7.21-7.25 (q, 1H), 6.88-6.92 (t, 1H), 4.44-4.50 (q, 2H), 2.80 (s, 3H), 1.44-1.48 (t, 3H); MS: m/z 205.2 (MH+).
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
0.563 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

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